molecular formula C9H12BrClN2 B1527386 3-Bromo-2-pyrrolidinopyridine, HCl CAS No. 1345471-58-0

3-Bromo-2-pyrrolidinopyridine, HCl

Cat. No. B1527386
M. Wt: 263.56 g/mol
InChI Key: BDMIKIWJODQUCT-UHFFFAOYSA-N
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Description

3-Bromo-2-pyrrolidinopyridine hydrochloride, also known by its CAS Number 1345471-58-0, is a chemical compound with a molecular weight of 263.56 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Bromination of Pyridines

The bromination of pyridines has been a foundational reaction in synthetic chemistry. For instance, Hertog, Does, and Landheer (2010) demonstrated that heating pyridine in fuming sulfuric acid with bromine leads to the formation of 3-bromopyridine, a reaction with minimal formation of dibromopyridines. This process highlights the utility of bromination reactions in achieving selective halogenation of pyridine derivatives, which are crucial intermediates in the synthesis of complex organic compounds (Hertog, Does, & Landheer, 2010).

Preparation of Arylboronic Acids

Li et al. (2002) developed an improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine through a lithium-halogen exchange and "in situ quench" technique. This method was further evaluated on other aryl halides for the preparation of arylboronic acids. The study showcases the importance of 3-bromopyridine derivatives in synthesizing boronic acids, which are valuable in cross-coupling reactions for constructing biologically active molecules and materials science applications (Li et al., 2002).

Directed Deprotonation-Transmetalation

Karig, Spencer, and Gallagher (2001) explored the regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes. This methodology provides a flexible entry to 4-substituted and 3,4-disubstituted pyridines, demonstrating the critical role of 3-bromopyridine derivatives in the directed functionalization of pyridines for the synthesis of complex molecular architectures (Karig, Spencer, & Gallagher, 2001).

Antibacterial Activity of Pyridine Derivatives

Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing new cyanopyridine derivatives with significant antimicrobial activity against a variety of bacteria. The study not only highlights the synthetic utility of bromopyridine derivatives but also their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) described the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, showcasing the utility of bromopyridine compounds in facilitating cross-coupling reactions. This study underscores the significance of these derivatives in creating molecules with potential applications in materials science and biology (Ahmad et al., 2017).

Future Directions

3-Bromo-2-pyrrolidinopyridine, HCl is primarily used for research and development purposes . Its future directions will likely continue in this vein, contributing to the advancement of scientific research.

properties

IUPAC Name

3-bromo-2-pyrrolidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIKIWJODQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-pyrrolidinopyridine, HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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